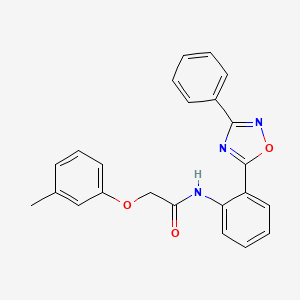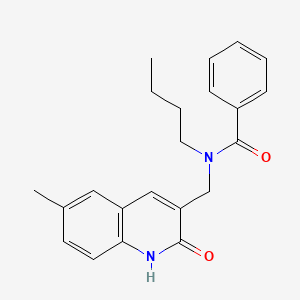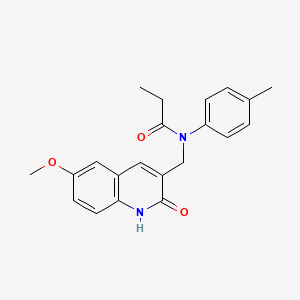
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as N-(pyridin-3-ylmethyl)propanamides and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A is not fully understood, but it is believed to involve the inhibition of the pro-inflammatory transcription factor NF-κB. NF-κB is a key regulator of the immune response and is involved in the expression of a range of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB, this compound A is able to reduce the expression of these pro-inflammatory mediators, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound A has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been shown to have potential as a neuroprotective agent, with studies demonstrating its ability to protect neurons from oxidative stress and neuroinflammation. It has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of inflammatory and pain-related disorders. Additionally, its potential as a neuroprotective and anticancer agent make it a versatile compound with a range of potential therapeutic applications.
One limitation of this compound A is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A. One potential direction is the optimization of its synthesis to improve its yield and purity. Another direction is the elucidation of its mechanism of action, which could lead to the development of more potent and selective compounds. Additionally, further studies are needed to fully explore its potential as a neuroprotective and anticancer agent, as well as its potential for the treatment of other inflammatory and pain-related disorders.
Méthodes De Synthèse
The synthesis of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A involves the reaction of 4-aminobenzenesulfonamide with 3-pyridinemethanol in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 3-(bromomethyl)propanoic acid to yield this compound A. The synthesis has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have potential as a neuroprotective agent in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound A has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-[4-(propan-2-ylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14(2)21-25(23,24)17-8-5-15(6-9-17)7-10-18(22)20-13-16-4-3-11-19-12-16/h3-6,8-9,11-12,14,21H,7,10,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGPUJCEIAPMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7691669.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7691670.png)
![N-(4-(N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7691692.png)

![(Z)-N'-(2-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691694.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691728.png)


